Hidrosmin

描述

Venosmil 是一种含有活性成分 氢化橙皮苷 的药物化合物,氢化橙皮苷 是一种合成的生物类黄酮。它主要用于治疗慢性静脉功能不全,这种疾病的特点是静脉血液流动不畅,尤其是在下肢。 Venosmil 有助于缓解疼痛、沉重感、肿胀和静脉曲张等症状 .

准备方法

合成路线和反应条件: 氢化橙皮苷 是 Venosmil 的活性成分,它是通过一系列涉及类黄酮前体的化学反应合成的。合成通常包括对类黄酮化合物进行羟基化以生成 氢化橙皮苷 。 反应条件包括使用特定催化剂以及控制温度和压力设置,以确保所需的化学转化 .

工业生产方法: 在工业环境中,氢化橙皮苷 的生产涉及大规模的化学合成工艺。这些工艺针对高产率和高纯度进行了优化。原材料经过严格的质量控制措施,合成在设计用于处理大体积的反应器中进行。 最终产品然后通过结晶或其他分离技术进行纯化,以获得纯形式的 氢化橙皮苷 .

化学反应分析

反应类型: 氢化橙皮苷 经历各种化学反应,包括:

氧化: 氢化橙皮苷 可以被氧化形成不同的衍生物,它们可能具有不同的药理特性。

还原: 还原反应可以改变 氢化橙皮苷 中的官能团,可能改变其活性。

常见试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

催化剂: 钯碳,氧化铂。

主要生成物: 从这些反应中形成的主要产物包括各种 氢化橙皮苷 衍生物,它们可能具有不同的药理作用。 这些衍生物正在研究其潜在的治疗应用 .

科学研究应用

Chronic Venous Insufficiency (CVI)

Clinical Efficacy

Hidrosmin is primarily indicated for the treatment of CVI. A double-blind, placebo-controlled trial demonstrated that this compound significantly alleviated symptoms such as pain and heaviness in the legs, with a notable reduction in swelling by approximately 10% compared to placebo . Another study compared this compound to diosmin, revealing superior therapeutic efficacy in managing CVI symptoms with a lower dosage of this compound .

Table 1: Summary of Clinical Trials on this compound for CVI

Nephroprotective Effects

Diabetic Nephropathy

Recent studies have highlighted this compound's potential in treating diabetic nephropathy (DN). In a model using streptozotocin-induced diabetic mice, this compound administration led to a significant reduction in albuminuria and ameliorated renal damage by decreasing inflammatory markers and oxidative stress . The compound improved redox balance by enhancing antioxidant gene expression while downregulating pro-inflammatory cytokines .

Table 2: Effects of this compound on Diabetic Nephropathy

| Parameter | Control Group | This compound Group | Percentage Change |

|---|---|---|---|

| Albumin-to-creatinine ratio | High | Low | -47% |

| Inflammatory cytokines (e.g., IL-1β) | Elevated | Reduced | Significant |

| Renal histopathological damage | Severe | Mild | Marked improvement |

Cardiovascular Applications

Endothelial Dysfunction

this compound has shown promise in improving endothelial function, particularly in diabetic models. Research indicates that it enhances endothelial nitric oxide synthase (eNOS) activity, promoting vasodilation and reducing vascular inflammation . In type 2 diabetic mice, this compound treatment significantly improved vascular function without altering structural properties .

作用机制

氢化橙皮苷 的确切作用机制尚未完全了解,但据信它涉及几个关键过程:

降低毛细血管通透性: 氢化橙皮苷 降低毛细血管的通透性,防止液体渗漏并减少水肿。

增加红细胞变形能力: 氢化橙皮苷 增强红细胞的柔韧性,改善血液流动。

收缩静脉壁的平滑肌: 氢化橙皮苷 诱导静脉壁的平滑肌逐渐而持续地收缩,改善静脉张力。

改善淋巴液流动: 氢化橙皮苷 使淋巴管扩张,增加淋巴液流动,有助于减少肿胀

类似化合物:

橙皮苷: 另一种用于治疗静脉功能不全的生物类黄酮。它具有相似的药理特性,但其效力和作用持续时间可能不同。

柚皮苷: 具有抗氧化和抗炎特性的黄酮类化合物,与其他化合物一起用于血管健康。

Venosmil 的独特性: Venosmil 的独特性在于其特定的配方以及 氢化橙皮苷 的存在,氢化橙皮苷 已被证明具有独特的药理作用。 它改善静脉张力、降低毛细血管通透性和增强淋巴液流动,使其成为治疗慢性静脉功能不全的宝贵治疗选择 .

相似化合物的比较

Diosmin: Another bioflavonoid used for treating venous insufficiency. It has similar pharmacological properties but may differ in its potency and duration of action.

Hesperidin: A flavonoid with antioxidant and anti-inflammatory properties, used in combination with other compounds for vascular health.

Uniqueness of Venosmil: Venosmil is unique due to its specific formulation and the presence of Hidrosmin, which has been shown to have distinct pharmacological effects. Its ability to improve venous tone, reduce capillary permeability, and enhance lymphatic flow makes it a valuable therapeutic option for chronic venous insufficiency .

生物活性

Hidrosmin, a synthetic flavonoid derived from diosmin, has garnered attention for its potential therapeutic effects, particularly in the context of diabetic complications and vascular health. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its nephroprotective and vasculoprotective properties as demonstrated in various studies.

Recent studies have highlighted this compound's protective effects against diabetic nephropathy (DN). In a study involving diabetic mice, this compound treatment resulted in significant reductions in albuminuria and renal pathological damage. The compound was shown to lower the expression of inflammatory cytokines and chemokines, reduce macrophage and T cell infiltration, and improve redox balance by modulating prooxidant and antioxidant gene expressions .

Key Findings:

- Reduction of Inflammatory Markers : this compound decreased the expression of CC chemokines (CCL2 and CCL5) and proinflammatory cytokines (IL-1β and TNFα) in renal cells exposed to high glucose levels.

- Oxidative Stress Modulation : The compound enhanced the expression of antioxidant enzymes such as Superoxide dismutase-1 (SOD1) and Catalase (CAT), while inhibiting NADPH oxidase isoforms (NOX1 and NOX4) in renal cells .

Case Study: Diabetic Mouse Model

In a controlled experiment, streptozotocin (STZ)-induced diabetic mice were treated with this compound. The results indicated:

- Improved Renal Function : Marked improvement in kidney function was observed, with significant reductions in total cholesterol and LDL-cholesterol levels compared to control groups.

- Histological Analysis : Renal tissues showed less inflammation and oxidative damage post-treatment .

Data Table: Nephroprotective Effects of this compound

| Parameter | Control Group | This compound Group | Significance Level |

|---|---|---|---|

| Albumin-to-Creatinine Ratio | 88 ± 15% | 47 ± 11% | p < 0.01 |

| Macrophage Infiltration | High | Low | p < 0.05 |

| SOD1 Expression | Low | High | p < 0.01 |

Impact on Endothelial Dysfunction

This compound has also been studied for its effects on endothelial function, particularly in models of diabetes. In experiments with leptin-receptor-deficient mice, treatment with this compound improved vascular function without altering structural properties of blood vessels. The compound was found to stimulate endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide production .

Key Findings:

- Vasodilation : this compound induced vascular relaxation that was dependent on nitric oxide pathways.

- Reduction in Atherosclerotic Plaque : In STZ-induced type 1 diabetic mice, this compound significantly reduced plaque size and lipid content while enhancing plaque stability markers .

Data Table: Effects on Vascular Health

| Parameter | Control Group | This compound Group | Significance Level |

|---|---|---|---|

| Atherosclerotic Plaque Size | 250 µm² | 150 µm² | p < 0.01 |

| Nitric Oxide Production (NO) | Low | High | p < 0.01 |

| Inflammatory Marker Levels (IL-6) | Elevated | Decreased | p < 0.05 |

属性

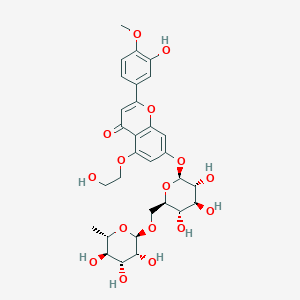

IUPAC Name |

5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFLWVOTXWXNAM-WTNNCJBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151237 | |

| Record name | Hidrosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115960-14-0 | |

| Record name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115960-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hidrosmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hidrosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hidrosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIDROSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: While the exact mechanism of action is still being investigated, Hidrosmin appears to exert its effects through multiple pathways. Research suggests it improves endothelial dysfunction by stimulating endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production. [] This NO release induces vasodilation, improving blood flow. [] Additionally, this compound exhibits anti-inflammatory effects, potentially by suppressing the activation of NF-κB and modulating inflammatory signaling pathways in various cell types, including vascular smooth muscle cells and renal cells. [, ] Furthermore, it demonstrates antioxidant properties by reducing pro-oxidant enzymes and enhancing antioxidant gene expression. []

ANone: While the provided abstracts do not contain specific spectroscopic data, this compound, also known as 5-O-(beta-hydroxyethyl) diosmin, is a semi-synthetic flavonoid derived from diosmin. Its molecular formula is C28H32O16 and its molecular weight is 608.5 g/mol.

ANone: The provided research focuses primarily on the biological effects of this compound. Information about material compatibility and stability under various conditions is not discussed in these studies.

ANone: The provided research does not indicate this compound possesses catalytic properties. Its therapeutic potential stems from its biological activity rather than catalytic function.

A: One study employed computational methods to explore this compound's potential as a β-lactamase inhibitor. [] Molecular docking simulations revealed that this compound interacts with conserved residues in the substrate-binding pocket of β-lactamases. [] Further research employing computational chemistry could be valuable in exploring its interactions with other potential targets and optimizing its structure for improved activity.

ANone: The provided research primarily focuses on the therapeutic potential of this compound. Detailed information regarding specific SHE regulations, compliance measures, risk minimization strategies, and responsible practices associated with its production, handling, or disposal is not discussed in these studies.

ANone: The provided research does not provide a comprehensive overview of this compound's PK/PD profile, including specific details on its ADME characteristics. Further research is needed to fully elucidate its pharmacokinetic properties and their relationship to its in vivo activity and efficacy.

A: Multiple studies demonstrate the in vivo efficacy of this compound in various animal models. In a type 2 diabetes mouse model, oral this compound administration improved vascular function without affecting vascular structure. [] In a type 1 diabetes mouse model, this compound reduced atherosclerotic plaque size and lipid content, increased plaque stability markers, and decreased inflammation, senescence, and oxidative stress markers in the aorta. [] It also showed nephroprotective effects in a diabetic nephropathy mouse model by reducing albuminuria, renal damage, and inflammatory markers. [] Additionally, this compound reduced edema formation in rat models of thermal injury and acute lymphoedema. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。